molecular formula C7H8ClN3O B2512166 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride CAS No. 2137936-74-2

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride

Cat. No. B2512166
M. Wt: 185.61
InChI Key: YCNRRPZAPBHBFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, regioselective chlorination, and one-pot multi-component reactions. For instance, the practical synthesis of a pharmaceutical intermediate involving a pyrrolopyridine moiety was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Another example is the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, which involved alkylation and ring closures, with potassium carbonate being the optimal base for deprotonation . Additionally, a one-pot three-component tandem Knoevenagel–Michael reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) was used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis. For example, the structure of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one was confirmed by NMR spectroscopy and melting point measurement . Similarly, the structure of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones was established based on IR and 1H NMR spectroscopy data .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyrrolidine and pyrrolopyridine derivatives. For instance, the interaction of 1-substituted 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones with hydrazine hydrate was studied, leading to the formation of a pyrrolo[3,4-c]pyrazole derivative . Additionally, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones involved a tandem Knoevenagel–Michael reaction followed by cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated, including their reactivity, stability, and biological activity. For example, the antibacterial activity of pyridonecarboxylic acid derivatives was evaluated, revealing that some compounds exhibited more activity than the reference drug enoxacin . The physicochemical properties and spectral characteristics of the synthesized compounds were also reported, providing insights into their potential applications .

Scientific Research Applications

Kinase Inhibitors

Heterocyclic compounds, notably those related to pyrazolo[3,4-b]pyridine, have been identified as versatile scaffolds for the design of kinase inhibitors. These compounds can bind in multiple modes to the hinge region of kinase enzymes, demonstrating their potential in developing treatments targeting a broad range of kinase-related diseases. The utility of these scaffolds lies in their ability to form hydrogen bonds and additional interactions within the kinase pocket, enhancing both potency and selectivity in inhibitor design. Such chemical frameworks, including variations like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one, offer synthetic flexibility and possible advantages in drug development due to their structural attributes and interaction capabilities with kinases (Wenglowsky, 2013).

Pyranopyrimidine Scaffolds

The pyranopyrimidine core is crucial in medicinal chemistry for its broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a group to which compounds like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride could be related. These scaffolds are versatile due to their applicability in developing lead molecules, showing the potential for creating new treatments across a range of diseases (Parmar, Vala, & Patel, 2023).

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones, play a significant role in drug discovery due to their sp^3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. These characteristics facilitate the exploration of pharmacophore space, underlining the importance of nitrogen heterocycles in the design of biologically active compounds for treating human diseases. The flexibility and structural diversity offered by these scaffolds, akin to the structural features of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride, underscore their potential in synthesizing novel therapeutics with target selectivity (Li Petri et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNRRPZAPBHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride

CAS RN

2137936-74-2
Record name 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
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